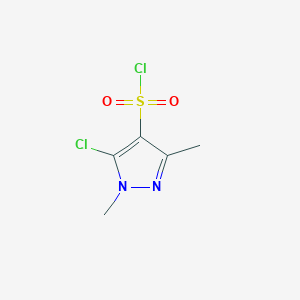
3-(2-Ethoxyphenyl)propanoic acid
Descripción general
Descripción
“3-(2-Ethoxyphenyl)propanoic acid” is a chemical compound with the molecular formula C11H14O3 . It is used for research purposes .
Molecular Structure Analysis
The molecular weight of “3-(2-Ethoxyphenyl)propanoic acid” is 194.23 g/mol . The molecular structure can be represented by the SMILES string CCOC1=CC=CC=C1CCC(=O)O .
Physical And Chemical Properties Analysis
“3-(2-Ethoxyphenyl)propanoic acid” is a solid substance that should be stored at room temperature. Its melting point is between 77-82° C, and its boiling point is approximately 319.1° C at 760 mmHg. The density is predicted to be around 1.1 g/cm3, and the refractive index is predicted to be n20D 1.53 .
Aplicaciones Científicas De Investigación
Phloretic Acid: A Renewable Building Block
Phloretic acid (PA), related to 3-(2-Ethoxyphenyl)propanoic acid through its phenolic structure, serves as a renewable building block for enhancing the reactivity of hydroxyl-bearing molecules towards benzoxazine ring formation. This application is crucial in creating materials with suitable thermal and thermo-mechanical properties for a wide range of applications, offering a sustainable alternative to phenol. The solvent-free synthesis method underscores the environmental friendliness of this approach (Acerina Trejo-Machin et al., 2017) Green Chemistry.
Enantioselective Enzymatic Hydrolysis
In the pharmaceutical sector, the enantioselective enzymatic hydrolysis of the ethyl ester of S-2-ethoxy-3-(4-hydroxyphenyl)propanoic acid demonstrates the compound's importance in producing enantiomerically pure building blocks. These blocks are vital for synthesizing PPARα and -γ agonists, showcasing the compound's role in developing drugs with potential metabolic and cardiovascular benefits (H. Deussen et al., 2003) Organic Process Research & Development.
Structural Investigation and Material Properties
The detailed structural investigation of ethoxycarbonyl and methoxyphenyl amino propenoic acid derivatives highlights their significance in understanding molecular interactions and designing materials with desired properties. These studies, involving X-ray crystallography and spectroscopic methods, provide insights into the molecular structure that can influence the design of functional materials and pharmaceuticals (P. Venkatesan et al., 2016) Journal of Molecular Structure.
Antioxidant, Anti-inflammatory, and Antiulcer Activities
The synthesis and evaluation of conjugates of amino acids with nifedipine, including (2S)-2-({2-[1,4-dihydro-3,5-bis(methoxycarbonyl)-2,6-dimethyl-4-(2-nitrophenyl)pyridin-1-yl]-2-oxoethyl}amino)-3-(4-hydroxyphenyl) propanoic acid, demonstrate significant antioxidant, anti-inflammatory, and antiulcer activities. These findings indicate the potential therapeutic applications of these compounds in managing oxidative stress, inflammation, and gastric ulcers (B. B. Subudhi & Shakti Prasanna Sahoo, 2011) Chemical & pharmaceutical bulletin.
Synthesis of Bismuth Thiolates and Carboxylates
The synthesis of bismuth thiolates and carboxylates through thermally induced solvent-free reactions with phenylphosphinic acid showcases an innovative approach to producing materials with potential applications in medicinal chemistry and environmental protection. This method offers a straightforward route to synthesize these compounds in good yields and purity (P. Andrews et al., 2002) Journal of The Chemical Society-dalton Transactions.
Safety And Hazards
According to the safety data sheet, “3-(2-Ethoxyphenyl)propanoic acid” can cause skin irritation, serious eye irritation, and may cause respiratory irritation. It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and avoid contact with skin and eyes. Use of personal protective equipment is advised .
Propiedades
IUPAC Name |
3-(2-ethoxyphenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O3/c1-2-14-10-6-4-3-5-9(10)7-8-11(12)13/h3-6H,2,7-8H2,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBGXZMNEERGARC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50372683 | |
| Record name | 3-(2-ethoxyphenyl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50372683 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Ethoxyphenyl)propanoic acid | |
CAS RN |
220285-28-9 | |
| Record name | 3-(2-ethoxyphenyl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50372683 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(2-ethoxyphenyl)propanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















